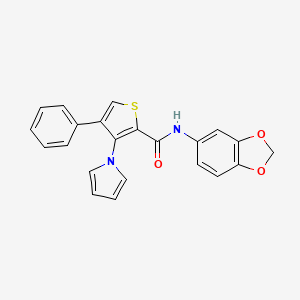

N-(2H-1,3-benzodioxol-5-yl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 4, a pyrrole moiety at position 3, and a carboxamide group linked to a 1,3-benzodioxol-5-yl ring at position 2. The benzodioxol group contributes to lipophilicity, while the thiophene and pyrrole rings may enhance electronic interactions, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S/c25-22(23-16-8-9-18-19(12-16)27-14-26-18)21-20(24-10-4-5-11-24)17(13-28-21)15-6-2-1-3-7-15/h1-13H,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQPTHOPERSKCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C(=CS3)C4=CC=CC=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, a Pd-catalyzed C-N cross-coupling reaction can be employed to fuse the heteroaryl moieties . Additionally, Claisen–Schmidt condensation reactions using basic or acidic catalysis can be utilized to form the desired structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of heteroatoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with cellular components. Specifically, it modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs listed in highlight key differences in core scaffolds and substituents, which influence properties such as solubility, stability, and biological activity. Below is a comparative analysis:

Structural and Functional Group Comparisons

3-(2H-1,3-Benzodioxol-5-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde (CAS EN300-230331)

- Core Structure : Pyrazole (5-membered ring with two adjacent nitrogen atoms) vs. thiophene (sulfur-containing heterocycle).

- Substituents : A benzodioxol group and phenyl ring (similar to the target compound) but lacks the pyrrole and carboxamide groups.

- Functional Groups : An aldehyde (-CHO) at position 4 instead of a carboxamide. Aldehydes are reactive and may limit stability compared to carboxamides .

N-(4-Aminophenyl)-3-Methylbenzamide (CAS EN300-230332) Core Structure: Benzamide (aromatic amide) vs. thiophene. Substituents: A 4-aminophenyl group and methyl substitution on the benzene ring.

2-(2,4-Dichlorophenyl)-1,3-Benzoxazol-5-Amine (CAS 1006483-89-1)

- Core Structure : Benzoxazole (fused benzene and oxazole rings) vs. thiophene.

- Substituents : Dichlorophenyl and amine groups. Chlorine atoms increase electronegativity and may enhance binding affinity in biological systems, but the benzoxazole core is less flexible than thiophene .

Data Table: Key Features of Target Compound and Analogs

| Compound Name | Core Structure | Key Substituents | Molecular Formula (if available) | Purity | CAS/ID |

|---|---|---|---|---|---|

| N-(2H-1,3-Benzodioxol-5-yl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | Thiophene | Benzodioxol, phenyl, pyrrole, carboxamide | Not provided | Not given | Not provided |

| 3-(2H-1,3-Benzodioxol-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Pyrazole | Benzodioxol, phenyl, aldehyde | C₁₉H₁₃N₂O₃ | Not given | EN300-230331 |

| N-(4-Aminophenyl)-3-methylbenzamide | Benzamide | 4-Aminophenyl, methyl | C₁₄H₁₄N₂O | 95% | EN300-230332 |

| 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine | Benzoxazole | Dichlorophenyl, amine | C₁₃H₈Cl₂N₂O | 95% | 1006483-89-1 |

Research Implications and Limitations

- Data Gaps : The absence of solubility, stability, or bioactivity data for the target compound limits a comprehensive comparison. Further experimental studies are required to evaluate its practical applications.

- Synthetic Challenges : High purity in analogs (e.g., 95%) suggests that introducing multiple heterocyclic groups (as in the target compound) may necessitate advanced purification techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.